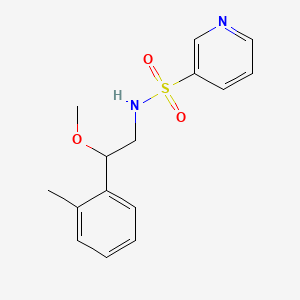

N-(2-methoxy-2-(o-tolyl)ethyl)pyridine-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

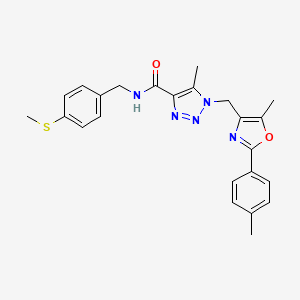

“N-(2-methoxy-2-(o-tolyl)ethyl)pyridine-3-sulfonamide” is a chemical compound. It is a substituted pyridine, which is an important structural motif found in numerous bioactive molecules .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Aplicaciones Científicas De Investigación

Electrochemical Studies and Methoxylation

T. Golub and J. Becker (2015) explored the anodic methoxylation of piperidine derivatives with N-acyl and N-sulfonyl groups. Their research, conducted using cyclic voltammetry, sheds light on the electrochemical behavior of similar sulfonamide compounds, indicating potential pathways for modifying sulfonamide derivatives through electrochemical means (Golub & Becker, 2015).

Antitumor Sulfonamides

T. Owa et al. (2002) evaluated compounds from sulfonamide-focused libraries for their antitumor properties. This research highlights the therapeutic potential of sulfonamide compounds, including those structurally related to "N-(2-methoxy-2-(o-tolyl)ethyl)pyridine-3-sulfonamide," in cancer treatment through cell cycle inhibition (Owa et al., 2002).

Herbicidal Activity

M. Moran's (2003) study on substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including those with methoxy groups, provides an example of the agricultural applications of sulfonamides. These compounds exhibited significant herbicidal activity, suggesting a potential avenue for the development of new herbicides (Moran, 2003).

Chemical Synthesis and Molecular Interactions

Research by A. Khalifa et al. (2022) on the reduction of substituted benzo-fused cyclic sulfonamides offers insights into the chemical properties and reactivity of sulfonamide derivatives. Their work adds to the understanding of how sulfonamide groups interact in various chemical environments, potentially guiding the synthesis of new compounds (Khalifa et al., 2022).

Medicinal Chemistry and Drug Discovery

The synthesis and evaluation of sulfonamide chemical delivery systems by M. Brewster et al. (1991) demonstrate the utility of sulfonamide derivatives in enhancing drug delivery mechanisms. This research suggests the versatility of sulfonamide compounds in medicinal chemistry and their potential for developing novel therapeutic agents (Brewster et al., 1991).

Propiedades

IUPAC Name |

N-[2-methoxy-2-(2-methylphenyl)ethyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-12-6-3-4-8-14(12)15(20-2)11-17-21(18,19)13-7-5-9-16-10-13/h3-10,15,17H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQLMQDOESAGSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNS(=O)(=O)C2=CN=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imida zolino[1,2-h]purin-3-yl]acetate](/img/structure/B2372444.png)

![(16E)-16-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-3-hydroxyandrostan-17-one](/img/structure/B2372447.png)

![2-(7-Bromobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole](/img/structure/B2372453.png)

![4-[1-(1-Methylimidazol-4-yl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2372458.png)

![3-(4-Ethylphenyl)-6-(4-fluorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2372459.png)

![7-[(2-Chlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B2372462.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2372465.png)

![3-(benzo[d][1,3]dioxol-5-yl)-1-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)urea](/img/structure/B2372467.png)